cis-3-Hexenyl salicylate

Catalog No.
S569320
CAS No.
65405-77-8
M.F
C13H16O3
M. Wt
220.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-3-Hexenyl salicylate

CAS Number

65405-77-8

Product Name

cis-3-Hexenyl salicylate

IUPAC Name

[(E)-hex-3-enyl] 2-hydroxybenzoate

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

InChI

InChI=1S/C13H16O3/c1-2-3-4-7-10-16-13(15)11-8-5-6-9-12(11)14/h3-6,8-9,14H,2,7,10H2,1H3/b4-3+

InChI Key

IEPWIPZLLIOZLU-ONEGZZNKSA-N

SMILES

CCC=CCCOC(=O)C1=CC=CC=C1O

solubility

Practically insoluble or insoluble
Freely soluble (in ethanol)

Synonyms

3-hexenyl salicylate, 3-hexenyl salicylate, (E)-isomer, cis-3-hexenyl salicylate

Canonical SMILES

CCC=CCCOC(=O)C1=CC=CC=C1O

Isomeric SMILES

CC/C=C/CCOC(=O)C1=CC=CC=C1O

The exact mass of the compound cis-3-Hexenyl salicylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

cis-3-Hexenyl salicylate (CAS 65405-77-8) is a specialty aroma chemical prized for its unique olfactory profile, which combines a fresh, natural green note with a soft, sweet, and slightly balsamic floral character. It belongs to the salicylate family of fragrance ingredients, which are broadly used as blenders, fixatives, and floralizing agents in perfumery. Unlike more common salicylates such as benzyl or amyl salicylate, the inclusion of the cis-3-hexenyl moiety imparts a distinct 'cut grass' or 'torn leaf' freshness, making it a critical component for building realistic green, floral, and outdoor-themed accords. Its primary procurement driver is its ability to introduce a tenacious green note that persists from the top into the heart and base of a fragrance.

Substituting cis-3-Hexenyl salicylate with more common, lower-cost alternatives like Benzyl Salicylate or Amyl Salicylate is often unviable for performance-driven applications. Such a substitution results in the complete loss of the fresh, vibrant green top note that defines the compound's value. While Benzyl Salicylate provides a sweet, floral-balsamic character and Amyl Salicylate offers a more herbaceous, earthy profile, neither can replicate the natural, 'outdoors' effect of the cis-3-hexenyl group. Furthermore, replacing it with its parent alcohol, cis-3-Hexenol, or the related ester cis-3-Hexenyl Acetate, fails to match its performance; these substitutes are far more volatile and lack the exceptional longevity required to carry a green note into the fragrance dry-down. This makes cis-3-Hexenyl salicylate a non-interchangeable functional ingredient for achieving a persistent, natural green character in a formulation.

Superior Longevity: Anchors Volatile Green Notes for 200+ Hours

A primary procurement justification for cis-3-Hexenyl salicylate is its ability to impart a green note with dramatically superior longevity compared to other common green aroma chemicals. On a standard smelling strip, cis-3-Hexenyl salicylate demonstrates a substantivity of over 200 hours. This stands in stark contrast to a structurally related top-note ester, cis-3-Hexenyl acetate, which lasts for less than 4 hours under the same conditions. This extended tenacity is critical for maintaining a fragrance's intended character throughout its evaporation profile.

Evidence DimensionOdor Longevity on Smelling Strip
Target Compound Data>200 hours
Comparator Or Baselinecis-3-Hexenyl Acetate: <4 hours
Quantified Difference>50x increase in odor longevity
ConditionsStandard evaluation on a perfumer's smelling strip at 100% concentration.

This allows formulators to create a stable, long-lasting green character that persists into the heart and base of the fragrance, a technical feat not achievable with more volatile alternatives.

Unique Olfactive Profile: Combines Green Freshness with Floral-Balsamic Body

cis-3-Hexenyl salicylate provides a complex, multi-faceted odor profile that cannot be replicated by simple blending of its components or by using common substitutes. Authoritative sources describe it as having a nuanced green-floral character with leafy notes and a warm balsamic undertone. This contrasts with Benzyl Salicylate, which is characterized as a much simpler sweet, floral-balsamic with 'sunscreen' nuances and lacks any green element. It also differs significantly from Amyl Salicylate, which is described as sweet, herbaceous, and woody-earthy. The fusion of the fresh 'cut grass' note from the hexenyl group with the soft, sweet body of the salicylate group in a single molecule creates a unique building block for modern, natural-smelling fragrances.

Evidence DimensionAuthoritative Odor Description
Target Compound DataNuanced green-floral, leafy, warm balsamic undertone
Comparator Or BaselineBenzyl Salicylate: Sweet, floral-balsamic, solar/sunscreen notes. Amyl Salicylate: Sweet, herbaceous-green, woody-earthy.
Quantified DifferenceQualitatively distinct; introduces a fresh 'green' character absent in common salicylate substitutes.
ConditionsStandard organoleptic evaluation by trained perfumers.

For creating authentic green-floral, fougère, or natural accords, this compound provides a specific character that cannot be achieved by substituting with more common, less complex salicylates.

Functional Replacement for Regulated Materials: An Alternative to Labeled Allergens

A significant procurement driver for cis-3-Hexenyl salicylate is its utility as a functional replacement for Benzyl Salicylate, which is subject to mandatory allergen labeling in the European Union. cis-3-Hexenyl salicylate is not currently listed as a declarable allergen under these regulations. It offers comparable blending, fixative, and floralizing properties to Benzyl Salicylate, allowing formulators to achieve similar structural effects in a composition without triggering the labeling requirement. This makes it a strategically valuable choice for developing products for markets with stringent allergen declaration rules.

Evidence DimensionEU Fragrance Allergen Labeling Requirement
Target Compound DataNo mandatory allergen declaration required
Comparator Or BaselineBenzyl Salicylate: Mandatory allergen declaration required under EU Regulation 1223/2009
Quantified DifferenceAvoids a specific regulatory labeling requirement, simplifying packaging and compliance.
ConditionsEuropean Union cosmetic and fragrance regulations.

This allows for the creation of 'cleaner' labels and simplifies regulatory compliance in key global markets, reducing logistical and packaging costs for consumer products.

Inherent UVB Absorption: Contributes to Formulation Photostability

As a member of the salicylate family, cis-3-Hexenyl salicylate inherently absorbs ultraviolet (UV) radiation, primarily in the UVB range. Salicylates as a class are recognized as weak UVB absorbers, with peak absorption typically around 300 nm. While not potent enough to serve as a primary sunscreen active, this property allows the molecule to function as a photostabilizer within a cosmetic or fragrance formulation. It can help protect other light-sensitive ingredients, such as dyes or other fragrance components, from photodegradation. This provides a secondary technical benefit over alternative fragrance ingredients that lack UV-absorbing properties.

Evidence DimensionUV Absorption Spectrum
Target Compound DataAbsorbs in the UVB range (approx. 300 nm)
Comparator Or BaselineNon-salicylate fragrance esters (e.g., cis-3-Hexenyl Acetate), which lack this chromophore and do not absorb significantly in this range.
Quantified DifferenceProvides a functional UV-absorbing capability absent in many common fragrance materials.
ConditionsStandard UV-Vis spectrophotometry of cosmetic ingredients.

This provides added value by contributing to the overall stability and shelf-life of the final product, protecting it from color fading or scent degradation caused by light exposure.

High-Performance Laundry and Fabric Care Formulations

In applications like fabric softeners and laundry detergents, where fragrance longevity on dry fabric (substantivity) is a key performance indicator, cis-3-Hexenyl salicylate is the optimal choice for creating lasting green and fresh-floral notes. Its ability to chemically endure for over 200 hours ensures the 'freshly laundered' scent persists long after washing, a benefit that highly volatile green notes like cis-3-Hexenyl acetate cannot provide.

Modern Fine Fragrances and Fougères with Persistent Green Character

For fine fragrances, particularly in the fougère and green-floral families, this compound is used to extend the fresh, green opening deep into the heart of the scent. Its unique profile adds a natural, leafy character that is far more tenacious and complex than simpler salicylates. This allows perfumers to solve the structural problem of a fleeting green top note, creating a more linear and persistent freshness.

Cosmetic Formulations with 'Clean' Labels for Regulated Markets

In personal care products (lotions, shampoos, body washes) intended for markets with strict allergen labeling laws like the EU, cis-3-Hexenyl salicylate serves as a direct functional replacement for Benzyl Salicylate. It provides excellent blending and fixative properties without requiring a mandatory allergen declaration on the final product's ingredient list, simplifying regulatory compliance and enhancing consumer appeal.

Photostabilization of Color and Scent in Light-Exposed Products

For products packaged in clear or translucent containers (e.g., liquid soaps, room sprays), the inherent UVB-absorbing properties of cis-3-Hexenyl salicylate provide a secondary benefit. It helps protect the formulation against degradation from ambient light, preserving the intended color and fragrance profile over the product's shelf life—an advantage over fragrance ingredients that do not possess this function.

Physical Description

Liquid
Clear colorless liquid / Green balsamic

XLogP3

4.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

220.109944368 g/mol

Monoisotopic Mass

220.109944368 g/mol

Heavy Atom Count

16

Density

1.052 - 1.067

UNII

C78Y9OR6YH

GHS Hazard Statements

Aggregated GHS information provided by 1660 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 1660 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 1656 of 1660 companies with hazard statement code(s):;
H317 (82.85%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (11.65%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (87.8%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

65405-77-8

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
Food, beverage, and tobacco product manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
Benzoic acid, 2-hydroxy-, (3Z)-3-hexen-1-yl ester: ACTIVE
Benzoic acid, 2-hydroxy-, (3E)-3-hexen-1-yl ester: INACTIVE

Dates

Last modified: 08-15-2023

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